

N-Cyanoacetylurethane as a precursor in organic synthesis

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Compound of Interest

Compound Name: N-Cyanoacetylurethane

Cat. No.: B033127

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An In-depth Technical Guide to **N-Cyanoacetylurethane** as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanoacetylurethane, with the CAS number 6629-04-5, is a versatile organic compound that serves as a pivotal precursor in a multitude of synthetic pathways.^{[1][2]} Its chemical structure, formally known as ethyl N-(2-cyanoacetyl)carbamate, incorporates several reactive functional groups: a cyano group, an active methylene group, and a urethane moiety.^{[1][3]} This unique combination of functionalities makes it an exceptionally valuable building block, particularly in the synthesis of diverse heterocyclic compounds, which are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.^{[1][4]} The reactivity of **N-cyanoacetylurethane** allows it to participate in a wide array of chemical transformations, including condensation reactions, cycloadditions, and metal complexations, making it an indispensable tool for organic chemists.^{[1][5]}

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of **N-Cyanoacetylurethane** are crucial for its identification, handling, and application in synthesis. The compound is typically a pale yellow or white solid, stable under normal conditions, with solubility in solvents like DMSO and methanol.^{[5][6][7]}

Physicochemical Data

Property	Value	Reference(s)
CAS Number	6629-04-5	[1][8]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[1][9]
Molecular Weight	156.14 g/mol	[3][9]
Appearance	Pale Yellow or White Solid/Powder	[5][6][7]
Melting Point	167-169 °C	[5][7][8]
Boiling Point	~280.35 °C (rough estimate)	[8]
Density	~1.2 g/cm ³	[6][7]
pKa	3.46 ± 0.10 (Predicted)	[5][8]
Solubility	DMSO, Methanol	[5][6]
Storage Temperature	2-8°C	[5][8]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of **N-Cyanoacetylurethane**.

Technique	Characteristic Signals	Reference(s)
FTIR (cm ⁻¹)	~2250 (C≡N stretch), ~1700 (C=O stretch)	[1]
¹ H NMR (ppm)	δ ~1.2 (triplet, ethyl group), δ ~3.4 (singlet, methylene protons)	[1]

Synthesis of N-Cyanoacetylurethane

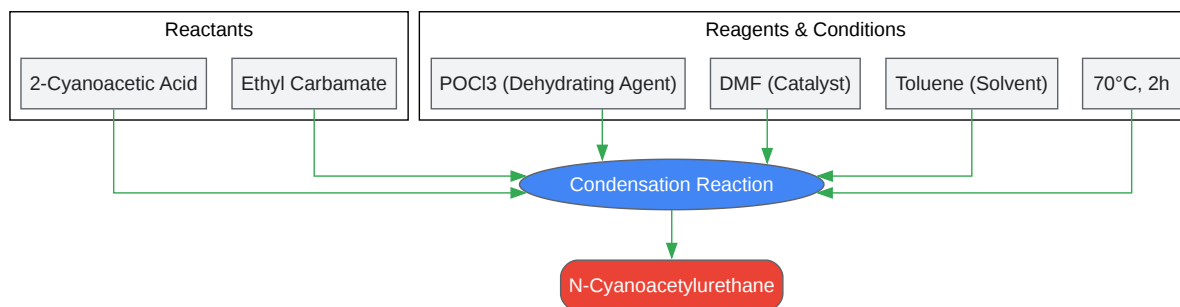
The most common and efficient synthesis of **N-Cyanoacetylurethane** involves the condensation of 2-cyanoacetic acid with ethyl carbamate (urethane).[5] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride, in the presence of a solvent like toluene and a catalyst like dimethylformamide (DMF).[10]

Experimental Protocol: Synthesis of N-Cyanoacetylurethane

This protocol is adapted from established synthetic methods.[10][11]

- **Reaction Setup:** To a 1 L round-bottom flask, add toluene (500 mL), 2-cyanoacetic acid (85 g, 1 mol), and ethyl carbamate (ethyl aminoformate, 89 g, 1 mol).
- **Reagent Addition:** While stirring the mixture, slowly add phosphorus oxychloride (45 mL, 0.5 mol). Following this, add dimethylformamide (5 mL) as a catalyst.
- **Reaction Conditions:** Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.
- **Quenching and Isolation:** After 2 hours, cool the mixture to room temperature. Carefully add water (500 mL) to quench the remaining phosphorus oxychloride.
- **Product Collection:** The product will precipitate as a solid. Collect the white solid via suction filtration.
- **Purification:** Wash the filtered cake with ethyl ether and dry it thoroughly to yield the final product.
- **Yield:** The typical yield for this procedure is approximately 104 g (67%).[10]

Synthesis Workflow Diagram



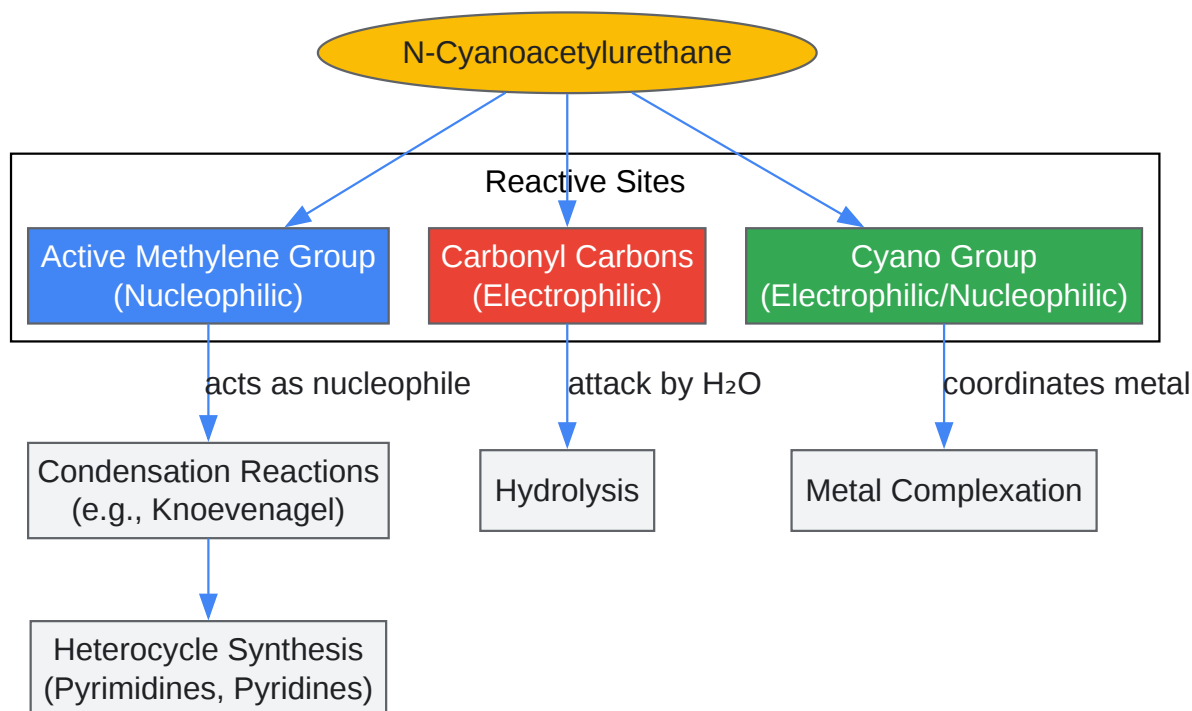
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Caption: Synthesis of **N-Cyanoacetylurethane**.

Reactivity and Applications in Organic Synthesis

The synthetic utility of **N-Cyanoacetylurethane** stems from its distinct reactivity patterns, dominated by the electrophilic nature of its carbonyl carbons and the nucleophilic potential of the activated methylene group.^[1] The strongly electron-withdrawing cyano group increases the acidity of the adjacent methylene protons, facilitating the formation of a nucleophilic enolate under basic conditions.^[1]

General Reactivity Diagram



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Caption: Reactivity of **N-Cyanoacetylurethane**.

Synthesis of Heterocyclic Compounds

N-Cyanoacetylurethane is a premier starting material for constructing a variety of heterocyclic rings, which are of paramount importance in drug discovery.

1. Pyrimidines and Uracil Derivatives

The synthesis of the pyrimidine core, a key component of nucleic acids, is a well-established application.^[12] This is typically achieved by reacting **N-Cyanoacetylurethane** (providing the N-C-N fragment and an active methylene) with a suitable three-carbon (C-C-C) dielectrophilic component, often formed in situ from aldehydes or ketones.^{[12][13]} This approach is a variation of the classical pyrimidine synthesis. The resulting compounds are often precursors to uracil derivatives.^{[13][14]}

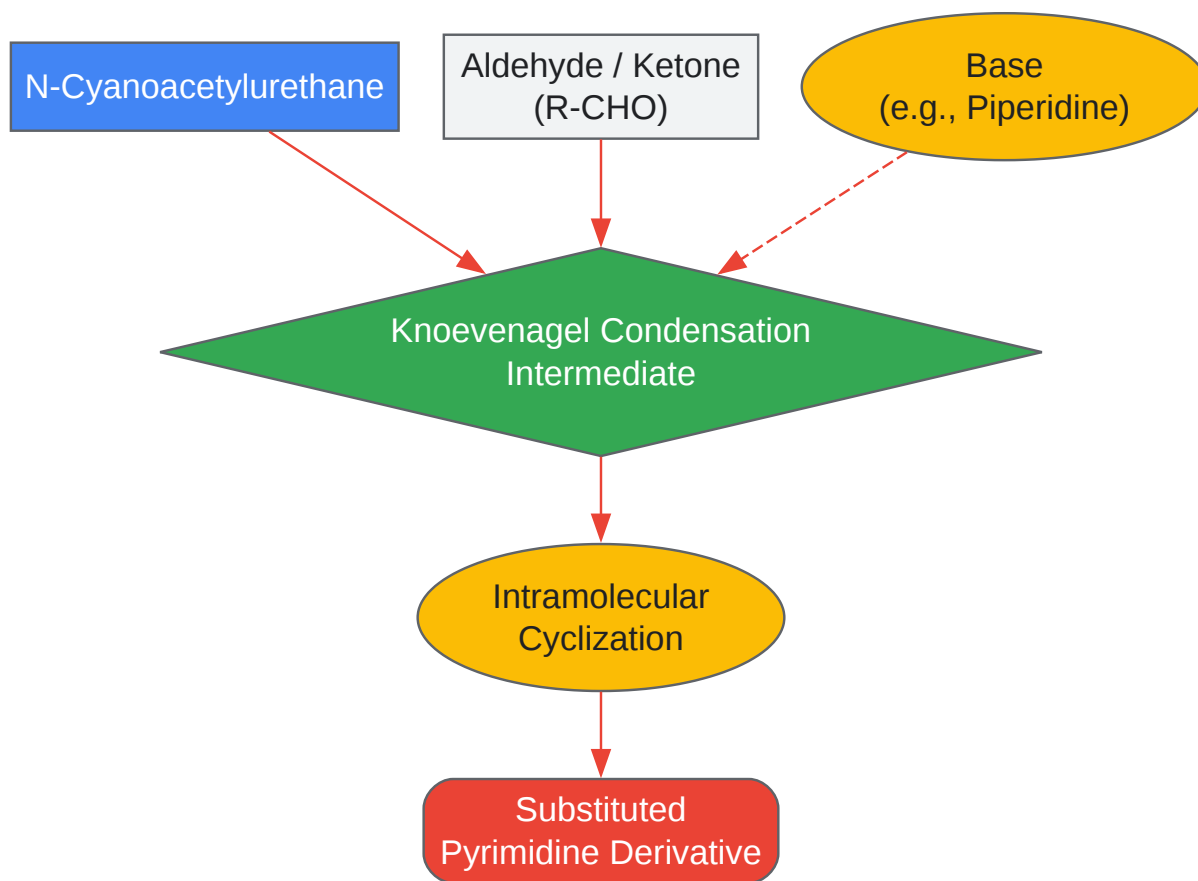
Experimental Protocol: General Synthesis of a Pyrimidine Derivative

This is a generalized protocol based on the condensation principles for pyrimidine synthesis.

[\[13\]](#)[\[15\]](#)

- **Reaction Setup:** In a suitable solvent such as ethanol or DMF, dissolve **N-Cyanoacetylurethane** (1 equivalent).
- **Base Addition:** Add a base, such as sodium ethoxide or piperidine, to generate the nucleophilic enolate.
- **Electrophile Addition:** Add the 1,3-dielectrophile precursor (e.g., an α,β -unsaturated ketone or an aldehyde/ketone mixture that can form one, 1 equivalent).
- **Reaction Conditions:** Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
- **Workup:** Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain the substituted pyrimidine derivative.

Pyrimidine Synthesis Pathway



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Caption: General pathway for pyrimidine synthesis.

2. Pyridine Derivatives

The active methylene group of **N-Cyanoacetylurethane** can also be utilized in the synthesis of highly substituted pyridines, often through multi-component reactions like the Hantzsch pyridine synthesis or related methodologies that involve condensation with aldehydes and ammonia or its equivalent.^[16]

Applications in Medicinal Chemistry

The ability to generate complex heterocyclic scaffolds makes **N-Cyanoacetylurethane** a valuable intermediate in drug development.

- Cathepsin K Inhibitors: It is a key precursor for developing inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. Its structure is incorporated into the synthesis of potent inhibitors like azadipeptide nitriles, which are investigated for osteoporosis therapy. [\[1\]](#)
- PICK1 Domain Inhibitors: **N-Cyanoacetylurethane** is used to synthesize inhibitors targeting the PDZ domain of the PICK1 protein. [\[5\]](#)[\[8\]](#)[\[17\]](#) This target is implicated in neurological conditions such as brain ischemia, pain, and addiction, making these inhibitors promising therapeutic candidates. [\[5\]](#)[\[8\]](#)

Other Industrial Applications

- Agrochemicals: The compound serves as an intermediate in creating herbicides and pesticides. Its structure allows for the development of agrochemicals with enhanced efficacy and better environmental stability. [\[1\]](#)[\[4\]](#)
- Polymer Chemistry: **N-Cyanoacetylurethane** can be copolymerized with monomers like styrene to produce polymers with enhanced thermal properties, such as higher glass transition temperatures, making them suitable for high-performance applications. [\[1\]](#)[\[4\]](#)

Conclusion

N-Cyanoacetylurethane stands out as a remarkably versatile and powerful precursor in modern organic synthesis. Its well-defined reactivity, particularly the nucleophilicity of its active methylene group, provides chemists with a reliable tool for the construction of complex molecules. From the fundamental synthesis of core heterocyclic systems like pyrimidines and pyridines to its application in the targeted development of pharmaceuticals and advanced materials, **N-Cyanoacetylurethane** continues to be a compound of significant interest to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and diverse applications, empowering researchers to leverage its full synthetic potential.

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References

- 1. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]
- 2. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]
- 3. N-Cyanoacetyethylcarbamate | C₆H₈N₂O₃ | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]
- 6. rvrlabs.com [rvrlabs.com]
- 7. machidopharma.com [machidopharma.com]
- 8. lookchem.com [lookchem.com]
- 9. N-Cyanoacetylurethane | 6629-04-5 | FC12513 | Biosynth [biosynth.com]
- 10. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]
- 11. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. usbio.net [usbio.net]
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